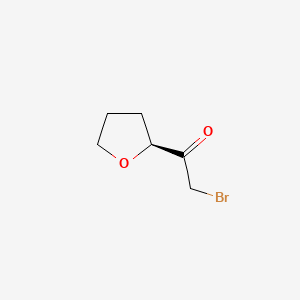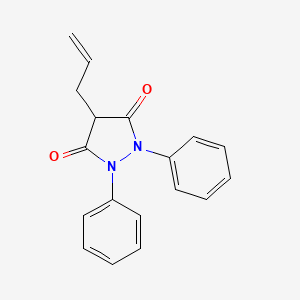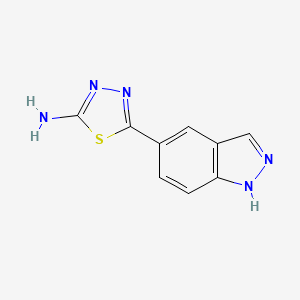![molecular formula C10H8N2O B8559776 [2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
[2,3'-Bipyridin]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3'-Bipyridin]-2'(1'H)-one is a heterocyclic compound that features a pyridine ring fused to a pyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3'-Bipyridin]-2'(1'H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3'-Bipyridin]-2'(1'H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and substituted pyridinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2,3'-Bipyridin]-2'(1'H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of [2,3'-Bipyridin]-2'(1'H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pyridinone: A simpler analog with similar chemical properties but lacking the additional pyridine ring.
3-hydroxy-2-pyridinone: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
[2,3'-Bipyridin]-2'(1'H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h1-7H,(H,12,13) |
Clé InChI |
MVRRNXSBPWPQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5-Dichloro-2-[4-(trifluoromethoxy)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B8559725.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B8559755.png)


![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)




![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
